4-(Oxan-2-yl)aniline

Catalog No.
S14092326
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Oxan-2-yl)aniline

Product Name

4-(Oxan-2-yl)aniline

IUPAC Name

4-(oxan-2-yl)aniline

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2

InChI Key

PCMXHFLMBJKAMR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=CC=C(C=C2)N

4-(Oxan-2-yl)aniline is an organic compound characterized by the presence of an aniline group attached to a saturated cyclic ether known as an oxane ring at the para position. Its molecular formula is C11H15NOC_{11}H_{15}NO, and it has a molecular weight of approximately 177.2 g/mol. The unique structural features of this compound, particularly the oxane ring, enhance its chemical reactivity and potential biological activities, making it a subject of interest in various fields of research and application.

  • Oxidation: This reaction can produce various oxane derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the oxane ring to other functional groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.

The synthesis of 4-(oxan-2-yl)aniline typically involves a nucleophilic substitution reaction between aniline and oxirane. This reaction is usually facilitated by a base, such as sodium hydroxide, and conducted at elevated temperatures to promote the formation of the oxane ring. In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity using continuous flow reactors and automated systems.

Industrial Production Methods

Industrial production may involve large-scale synthesis using optimized nucleophilic substitution reactions. Catalysts and controlled conditions (temperature and pressure) are utilized to enhance yield and efficiency.

4-(Oxan-2-yl)aniline has diverse applications across various domains:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Utilized in the production of specialty chemicals, dyes, polymers, and other industrial materials.

Studies on the interactions of 4-(oxan-2-yl)aniline with biological targets have revealed its potential role in influencing enzymatic activities and receptor functions. Ongoing research aims to elucidate specific pathways affected by this compound, which could lead to novel drug formulations or therapeutic strategies.

Several compounds share structural similarities with 4-(oxan-2-yl)aniline:

Compound NameStructural FeatureUnique Properties
4-(oxan-3-yl)anilineOxane ring at meta positionDifferent reactivity profile
4-(oxan-4-yl)anilineOxane ring at ortho positionVaries in interaction mechanisms
4-(oxan-5-yl)anilineExtended oxane structureDistinct physical properties

Uniqueness

4-(Oxan-2-yl)aniline is unique due to the specific positioning of the oxane ring at the para position. This positional difference significantly influences its chemical reactivity and interaction profile compared to its isomers, leading to variations in physical properties and biological activity within this class of compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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